molecular formula C16H19NO2S B1222620 Teniloxazine CAS No. 62473-79-4

Teniloxazine

Cat. No.: B1222620
CAS No.: 62473-79-4
M. Wt: 289.4 g/mol
InChI Key: OILWWIVKIDXCIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teniloxazine involves several key steps:

Industrial Production Methods: Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in intermediates during synthesis.

    Substitution: Substitution reactions are common, especially in the formation of intermediates where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminium hydride is frequently used as a reducing agent.

    Substitution: Reagents such as chloroacetylchloride and ethyl chloroformate are used in substitution reactions.

Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process.

Scientific Research Applications

    Chemistry: As a norepinephrine reuptake inhibitor, Teniloxazine is used in research to study neurotransmitter pathways and their modulation.

    Biology: It is used to investigate the effects of norepinephrine on various biological processes, including mood regulation and cognitive function.

    Medicine: this compound is primarily used as an antidepressant.

    Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is associated with improved mood and cognitive function. Additionally, this compound acts as an antagonist of the 5-HT2A receptor, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

  • Bifemelane
  • Indeloxazine
  • Viloxazine

Comparison:

This compound’s unique combination of norepinephrine reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds, offering a distinct pharmacological profile.

Properties

CAS No.

62473-79-4

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine

InChI

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2

InChI Key

OILWWIVKIDXCIB-UHFFFAOYSA-N

SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3

Synonyms

sufoxazine
teniloxazine
Y 8894
Y-8894

Origin of Product

United States

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